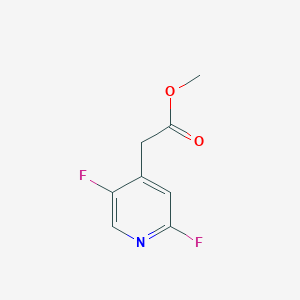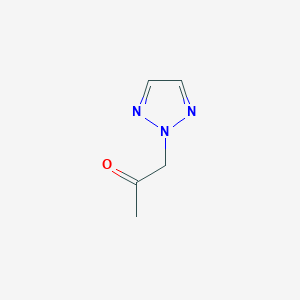
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.17 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with an ethyl ester group at the 2-position and a fluoromethoxy group at the 5-position . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate typically involves the reaction of 5-(fluoromethoxy)pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Mecanismo De Acción
The mechanism by which Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group can enhance binding affinity and specificity, while the pyrazine ring can participate in various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:
Ethyl 5-methoxypyrazine-2-carboxylate: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.
Ethyl 5-chloromethoxypyrazine-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Ethyl 5-bromomethoxypyrazine-2-carboxylate: The presence of a bromine atom can result in distinct reactivity and applications.
Propiedades
Fórmula molecular |
C8H9FN2O3 |
|---|---|
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9FN2O3/c1-2-13-8(12)6-3-11-7(4-10-6)14-5-9/h3-4H,2,5H2,1H3 |
Clave InChI |
KKNUDGRYHDZTOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C=N1)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)



![7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13914613.png)


